2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a diarylboronate ester featuring two pinacol boronate groups at the 2- and 4-positions of an aniline ring. This compound is structurally distinct from mono-boronate analogs due to its dual reactive sites, which enhance its utility in Suzuki-Miyaura cross-coupling reactions and materials science applications.
Key Properties (Inferred):
- Molecular Formula: C₂₀H₂₈B₂N₂O₄
- Molecular Weight: ~398.1 g/mol (calculated from mono-boronate analogs, e.g., 219.09 g/mol × 2 – 2H) .
Properties
Molecular Formula |
C18H29B2NO4 |
|---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C18H29B2NO4/c1-15(2)16(3,4)23-19(22-15)12-9-10-14(21)13(11-12)20-24-17(5,6)18(7,8)25-20/h9-11H,21H2,1-8H3 |
InChI Key |
BCQQDYWRJJWIKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the reaction of 2,4-dibromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester groups.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester groups with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as nitric acid or sulfuric acid for substitution reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of boronic acids.
Substitution Products: Formation of nitroaniline or sulfonated aniline derivatives.
Scientific Research Applications
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related to the target molecule, differing in boronate group positioning and substituents:
Key Observations:
- Substituent Position: The 4-position boronate group (e.g., 4-(dioxaborolan-2-yl)aniline) is more common in synthetic applications due to steric accessibility . The 2,4-di-substituted target compound may exhibit reduced reactivity in cross-coupling due to steric bulk.
- N-Substituents: N,N-Dimethyl derivatives () improve solubility in organic solvents, facilitating electrophotocatalytic applications.
Biological Activity
The compound 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H28B2O4
- Molecular Weight : 330.22 g/mol
- CAS Number : 99770-93-1
- IUPAC Name : 4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
The biological activity of 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily attributed to its ability to participate in Suzuki cross-coupling reactions. This property allows it to form complex organic compounds that can exhibit various biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline show promising anticancer activities. For instance:
- Inhibition of Cell Proliferation : Compounds derived from similar structures have demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 and MCF7. The IC50 values for these compounds ranged from to , indicating potent activity against breast cancer cells while showing lesser effects on non-cancerous cells .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Activity Against Resistant Strains : Some derivatives exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species with MIC values ranging from to .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a compound structurally related to 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in a mouse model. The results indicated a significant reduction in tumor size when treated with the compound over a period of days. The compound was found to inhibit lung metastasis more effectively than the known drug TAE226 .
Case Study 2: Pharmacokinetics and Toxicity
In vivo studies conducted on Sprague-Dawley rats assessed the pharmacokinetic properties of related compounds. The results showed moderate exposure with a Cmax of and an oral bioavailability of . Notably, the compounds did not exhibit acute toxicity at doses up to .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C18H28B2O4 |
| Molecular Weight | 330.22 g/mol |
| CAS Number | 99770-93-1 |
| Anticancer IC50 (MDA-MB-231) | 0.87 - 12.91 μM |
| MIC (MRSA) | 4 - 8 μg/mL |
| Oral Bioavailability | 31.8% |
| Cmax | 592 ± 62 mg/mL |
| Acute Toxicity (in vivo) | No toxicity at 2000 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
